molecular formula C11H11NS B6598184 2-Benzyl-4-methylthiazole CAS No. 7210-74-4

2-Benzyl-4-methylthiazole

Cat. No.: B6598184
CAS No.: 7210-74-4
M. Wt: 189.28 g/mol
InChI Key: YOSCSFCHAKAHDF-UHFFFAOYSA-N
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Description

2-Benzyl-4-methylthiazole is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-methylthiazole typically involves the reaction of benzyl halides with thioamides under specific conditions. One common method includes the use of benzyl bromide and 4-methylthioamide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are also integrated to streamline the process and ensure consistency .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-4-methylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Benzyl-4-methylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-4-methylthiazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: It targets enzymes and receptors involved in cell signaling pathways.

    Pathways Involved: The compound can induce apoptosis by disrupting mitochondrial membrane potential and activating caspases.

Comparison with Similar Compounds

2-Benzyl-4-methylthiazole can be compared with other thiazole derivatives such as:

Uniqueness: this compound stands out due to its specific benzyl and methyl substitutions, which confer unique chemical properties and biological activities, making it a valuable compound in various research and industrial applications .

Biological Activity

2-Benzyl-4-methylthiazole is a heterocyclic organic compound characterized by a thiazole ring, which consists of both sulfur and nitrogen atoms. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties, supported by research findings and case studies.

Chemical Structure

The structure of this compound can be represented as follows:

C11H11NS\text{C}_{11}\text{H}_{11}\text{N}\text{S}

This compound features a benzyl group attached to the thiazole ring, which enhances its reactivity and biological activity.

Synthesis

The synthesis typically involves the reaction of benzyl halides with thioamides under basic conditions. A common synthetic route includes:

  • Reagents : Benzyl bromide and 4-methylthioamide.
  • Conditions : The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

This method is scalable for industrial production, often utilizing continuous flow reactors to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. A study highlighted its potential as an antibacterial agent against Gram-positive bacteria, showcasing low minimum inhibitory concentrations (MICs) compared to standard antibiotics .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown promising antifungal properties. It was evaluated for activity against common fungal pathogens, including Candida species. The compound demonstrated significant antifungal activity with potential applications in treating fungal infections.

Anticancer Activity

The anticancer potential of this compound has been a focus of several studies. It has been shown to induce apoptosis in cancer cells through various mechanisms. For instance, one study reported that the compound activates caspase pathways, leading to programmed cell death in human cancer cell lines .

Case Study: Apoptosis Induction

A specific study investigated the effects of this compound on breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in:

  • Increased levels of pro-apoptotic proteins.
  • Decreased levels of anti-apoptotic proteins.
  • Morphological changes consistent with apoptosis.

These findings suggest its potential as a therapeutic agent in cancer treatment.

The mechanism of action involves interaction with various molecular targets. The compound may inhibit key enzymes involved in cellular processes, leading to disruption of cancer cell proliferation and survival. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects on tumor cells.

Research Findings Summary

Biological Activity Findings Reference
AntimicrobialEffective against Gram-positive bacteria; low MIC values
AntifungalSignificant activity against Candida species
AnticancerInduces apoptosis; activates caspase pathways

Properties

IUPAC Name

2-benzyl-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c1-9-8-13-11(12-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSCSFCHAKAHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299563
Record name 4-Methyl-2-(phenylmethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7210-74-4
Record name 4-Methyl-2-(phenylmethyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7210-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-(phenylmethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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